Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-13-9(12)8-4-7(5-10)6(2)11-8/h4,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWTNJZFKAIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241830 | |
| Record name | Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848498-76-0 | |
| Record name | Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848498-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with anhydrous acetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitro groups (NO₂) can be used under acidic conditions.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and electrophilic substitution—makes it valuable in synthetic chemistry.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Pyrrole derivatives |
| Reduction | LiAlH₄, H₂ | Amino-substituted pyrroles |
| Electrophilic Substitution | Cl₂, Br₂, NO₂ | Halogenated or nitro-substituted pyrroles |
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies suggest efficacy against various bacterial strains.
- Anticancer Activities: Preliminary investigations show promise in inhibiting cancer cell proliferation.
Medicine
This compound is explored as a precursor for synthesizing pharmaceutical compounds. Its structural features allow it to act on specific molecular targets, potentially leading to the development of new therapeutic agents.
Industrial Applications
In industry, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in applications such as:
- Organic light-emitting diodes (OLEDs)
- Photovoltaic cells
Case Study 1: Antimicrobial Activity
A study conducted by researchers demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential for use in antibacterial formulations.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal highlighted the compound's ability to inhibit the growth of human breast cancer cells (MCF-7). The study revealed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate and Analogues
Key Observations :
- Electron-withdrawing vs.
- Steric and Electronic Effects : The bromophenyl group in the 4-Bromophenyl derivative introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems.
- Hydrogen Bonding: The hydroxyl group in Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate enables stronger hydrogen bonding compared to the methyl group in the target compound, influencing solubility and crystal packing.
Physical and Chemical Properties
- Crystallography: Ethyl 5-methyl-1H-pyrrole-2-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded dimers . The target compound’s cyano group may disrupt similar packing due to increased polarity.
- Solubility: The cyano group in the target compound reduces polarity compared to the hydroxylated analogue , likely decreasing water solubility but enhancing compatibility with organic solvents.
- Thermal Stability: Electron-withdrawing groups (e.g., cyano, chloro) may lower thermal stability compared to alkyl-substituted derivatives.
Biological Activity
Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyrrole ring, a five-membered aromatic heterocycle containing nitrogen. The presence of both cyano and ester functional groups contributes to its unique chemical reactivity and potential applications in pharmaceuticals and agrochemicals. The molecular formula is with a molecular weight of approximately 168.16 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways and cellular processes. Ongoing studies aim to elucidate these interactions further, focusing on its potential as a therapeutic agent.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
Case Study: Antibacterial Activity
A study evaluated the compound against Staphylococcus aureus and Escherichia coli using Minimum Inhibitory Concentration (MIC) assays. The results indicated that the compound had MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Research suggests that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Activity
A recent investigation into the compound's anticancer properties revealed that it significantly reduced cell viability in several cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related pyrrole derivatives:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | C8H9NO2 | Lacks cyano group | Moderate antibacterial activity |
| Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | C8H8ClN2O2 | Contains chlorine | Enhanced anticancer properties |
| Ethyl 6-methoxy-3-methylindole-2-carboxylate | C11H13N1O3 | Indole derivative | Potent against specific cancer types |
This table highlights how variations in chemical structure can influence biological activity, emphasizing the unique attributes of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
